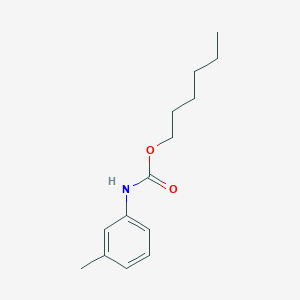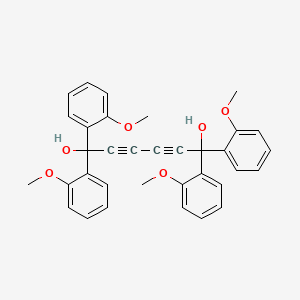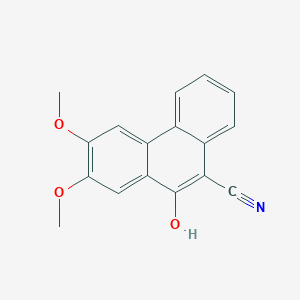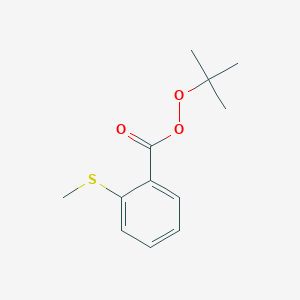methyl}diazenyl]aniline CAS No. 62764-10-7](/img/structure/B14520149.png)
2-[(E)-{[2-(4-Bromophenyl)hydrazinylidene](phenyl)methyl}diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(E)-{[2-(4-Bromophenyl)hydrazinylidenemethyl}diazenyl]aniline is an organic compound with the chemical formula C₁₉H₁₆BrN₅. This compound is part of a group of stereoisomers and is known for its unique structure, which includes a bromophenyl group and a hydrazinylidene moiety . It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(E)-{[2-(4-Bromophenyl)hydrazinylidenemethyl}diazenyl]aniline typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with aniline under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(E)-{[2-(4-Bromophenyl)hydrazinylidenemethyl}diazenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, and other halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(E)-{[2-(4-Bromophenyl)hydrazinylidenemethyl}diazenyl]aniline is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(E)-{[2-(4-Bromophenyl)hydrazinylidenemethyl}diazenyl]aniline involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the hydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine: Shares the bromophenyl group but lacks the diazenyl and aniline components.
Phenylhydrazine: Contains the hydrazine moiety but lacks the bromophenyl group.
Aniline: Contains the aniline group but lacks the bromophenyl and hydrazinylidene components.
Uniqueness
2-(E)-{[2-(4-Bromophenyl)hydrazinylidenemethyl}diazenyl]aniline is unique due to its combination of a bromophenyl group and a hydrazinylidene moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
62764-10-7 |
|---|---|
Molecular Formula |
C19H16BrN5 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-(2-aminophenyl)imino-N'-(4-bromoanilino)benzenecarboximidamide |
InChI |
InChI=1S/C19H16BrN5/c20-15-10-12-16(13-11-15)22-24-19(14-6-2-1-3-7-14)25-23-18-9-5-4-8-17(18)21/h1-13,22H,21H2 |
InChI Key |
JCVHWGLVIUSNIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Br)N=NC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)-](/img/structure/B14520073.png)


![1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine](/img/structure/B14520087.png)
![Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid](/img/structure/B14520100.png)


![Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate](/img/structure/B14520109.png)
![7-[2-(2-Aminoethyl)phenyl]heptan-1-OL](/img/structure/B14520112.png)



![Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14520131.png)

